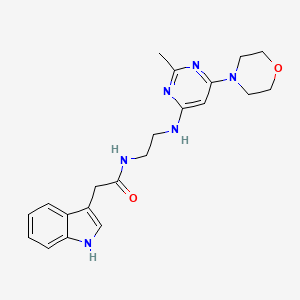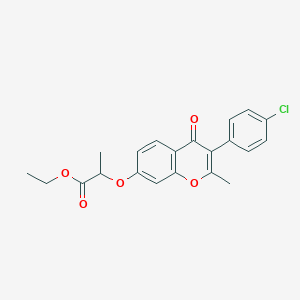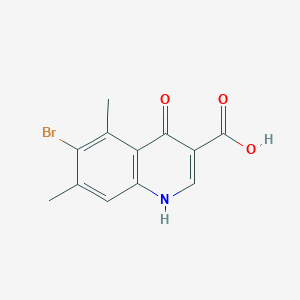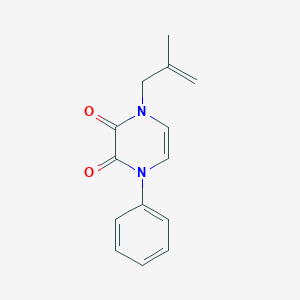![molecular formula C10H9NO4S2 B2677590 Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate CAS No. 85524-16-9](/img/structure/B2677590.png)
Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a methyl ester group and a sulfanyl group attached to the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate typically involves the reaction of 2-mercaptobenzothiazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and high yield. The product is typically purified by recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the benzothiazole ring.
Applications De Recherche Scientifique
Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity and protein interactions.
Medicine: Potential use in drug development due to its biological activity.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(1,3-benzothiazol-2-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: Similar structure but with additional oxo groups.
Uniqueness
Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate is unique due to the presence of both a sulfanyl group and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Propriétés
IUPAC Name |
methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S2/c1-15-9(12)6-16-10-7-4-2-3-5-8(7)17(13,14)11-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCJFCAMKAYRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2677510.png)

![4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2677514.png)
![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677515.png)

![3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine](/img/structure/B2677517.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2677524.png)

![Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2677526.png)

![3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2677529.png)
